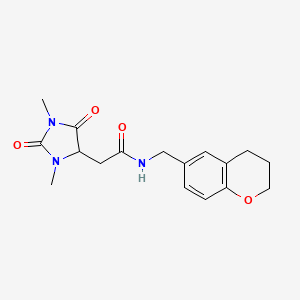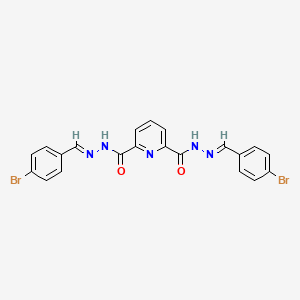![molecular formula C20H17N3O2 B5602305 N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B5602305.png)
N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPA is a pyridinecarboxamide derivative that has been synthesized through various methods.
作用機序
The mechanism of action of MPA is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and their inhibition by MPA may contribute to its anti-inflammatory properties. MPA has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to MPA's potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MPA has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. Additionally, MPA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
MPA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments. MPA has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, MPA has been shown to have some cytotoxic effects, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of MPA. One area of research could focus on the development of more effective synthesis methods for MPA, which may increase its potency and effectiveness. Additionally, further studies could investigate the potential use of MPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future studies could investigate the potential use of MPA in combination with other drugs, which may enhance its effectiveness and reduce its side effects.
Conclusion:
In conclusion, MPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been synthesized through various methods and has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. MPA has also been studied for its potential use in the treatment of neurodegenerative diseases, and its mechanism of action involves the inhibition of COX-2 and acetylcholinesterase. While MPA has several advantages for use in lab experiments, there are also limitations to its use. Future studies could investigate the potential use of MPA in combination with other drugs and the development of more effective synthesis methods.
合成法
MPA can be synthesized through various methods, including the reaction of 2-aminonicotinic acid with 2-chloro-5-nitrobenzoyl chloride, followed by reduction with hydrazine hydrate. Another method involves the reaction of 2-aminonicotinic acid with 2,5-dichlorobenzoyl chloride, followed by reduction with sodium borohydride. The synthesis of MPA has also been achieved through the reaction of 2-aminonicotinic acid with 2-chloro-5-nitrobenzoic acid, followed by reduction with zinc dust and acetic acid.
科学的研究の応用
MPA has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. MPA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, MPA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-[2-[(3-methylphenyl)carbamoyl]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-7-6-8-15(13-14)22-19(24)16-9-2-3-10-17(16)23-20(25)18-11-4-5-12-21-18/h2-13H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYNUPTZLYARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
![7-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B5602257.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B5602265.png)

![(1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5602279.png)
![5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5602285.png)
![{4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5602289.png)
![2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)
![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)